methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate
Description
Methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin core, a phenyl substituent at position 2, and a methyl benzoate group linked via an acetamide bridge. Its synthesis typically involves acetylation reactions of precursor pyrazolotriazine derivatives under mild conditions, as observed in analogous heterocyclic systems . Characterization relies on spectroscopic methods (1H NMR, IR, MS), with spectral data aligning with established protocols for related compounds .
Properties
IUPAC Name |
methyl 2-[[2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-30-21(29)15-9-5-6-10-16(15)23-19(27)12-25-20(28)18-11-17(24-26(18)13-22-25)14-7-3-2-4-8-14/h2-11,13H,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGFOKQBQNFJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate typically involves multi-step organic reactions One common synthetic route includes the condensation of appropriate starting materials under controlled conditionsThe final step involves the esterification of the benzoate moiety .
Chemical Reactions Analysis
Methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzene ring or the pyrazolo[1,5-d][1,2,4]triazine core are replaced by other substituents.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition, particularly cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
Chemical Biology: Researchers use this compound to investigate the mechanisms of action of pyrazolo[1,5-d][1,2,4]triazine derivatives and their interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle progression. By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modified cores, substituents, or functional groups to highlight structural and functional differences.
Structural and Functional Differences
- Core Heterocycle: Target Compound: Pyrazolo[1,5-d][1,2,4]triazin core (three nitrogen atoms in the fused ring system). Analog (): Pyrazolo[1,5-a]pyrazin core (two nitrogen atoms, smaller ring system) .
Substituents :
Spectral Data Comparison
- Notable Trends: Downfield shifts in the target compound’s 1H NMR suggest stronger electron-withdrawing effects from the triazin core . IR data confirm consistent ester/amide functionalization across analogs .
Research Findings and Implications
- Bioactivity : While direct pharmacological data for the target compound are unavailable, structurally related pyrazolotriazines (e.g., ) show anti-inflammatory and kinase inhibitory activity .
- Solubility and Stability : The methyl benzoate group in the target compound likely improves aqueous solubility compared to ethyl esters () but may reduce membrane permeability .
- Synthetic Efficiency : One-pot methods () achieve higher yields (>80%) but require harsher conditions, whereas stepwise acetylation () offers better control over regioselectivity .
Biological Activity
Methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C21H17N5O4
- Molecular Weight : 403.4 g/mol
- CAS Number : 1020968-52-8
The compound features a pyrazolo[1,5-d][1,2,4]triazin core, which is known for various biological activities. The presence of multiple functional groups suggests potential interactions with biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For example, pyrazolo[1,5-a][1,3,5]triazin derivatives have been reported to inhibit thymidine phosphorylase (TP), which is crucial for tumor growth and metastasis .
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antimycobacterial properties against various strains of bacteria . This suggests that this compound may also exhibit antimicrobial effects.
- Interaction with Receptors : The compound's structure allows for potential binding to various receptors or proteins within biological systems. This could lead to modulation of signaling pathways involved in disease processes.
Antimicrobial Activity
A study evaluating the antimicrobial effects of related pyrazolo compounds found that they exhibited significant activity against Gram-positive and Gram-negative bacteria as well as mycobacteria. The minimum inhibitory concentration (MIC) values indicated strong potency against pathogens like Staphylococcus aureus and Escherichia coli .
Antitumor Effects
Research on pyrazolo[1,5-d][1,2,4]triazine derivatives has indicated their potential as anti-tumor agents. These compounds have been shown to inhibit the proliferation of cancer cells by targeting specific enzymes associated with tumor growth . The structural similarities suggest that this compound may possess similar properties.
Case Study 1: Antimicrobial Testing
In vitro tests were conducted on a series of pyrazolo derivatives including this compound. The results demonstrated significant antibacterial activity against multiple strains of bacteria with MIC values comparable to standard antibiotics .
Case Study 2: Cytotoxicity Assessment
Another study focused on the cytotoxic effects of related compounds on cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through the inhibition of critical metabolic pathways . This indicates the potential utility of this compound in cancer therapy.
Q & A
Q. What is the typical synthetic route for methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate?
- Methodological Answer : The synthesis often involves multi-step reactions. A general approach includes:
- Step 1 : Formation of the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core via cyclization of 5-aminopyrazole derivatives with reagents like ethoxycarbonyl isocyanate/isothiocyanate, as demonstrated in pyrazolo-triazine syntheses .
- Step 2 : Acetylation of the pyrazolo-triazine nitrogen using chloroacetyl chloride or similar agents.
- Step 3 : Coupling the acetylated intermediate with methyl 2-aminobenzoate via amide bond formation, typically under reflux in ethanol with catalytic acetic acid .
- Purification : Column chromatography or recrystallization is critical for isolating the final product .
Q. How is the compound characterized to confirm its structure?
- Methodological Answer : Key analytical techniques include:
- NMR Spectroscopy : H and C NMR to verify aromatic protons, acetyl groups, and ester functionalities. For example, the methyl ester group typically resonates at ~3.8–4.0 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak and fragmentation pattern .
- Infrared (IR) Spectroscopy : Peaks at ~1700–1750 cm confirm carbonyl groups (ester, acetyl) .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer : Common assays include:
- Enzyme Inhibition Studies : Kinase or protease inhibition assays using fluorescence-based or colorimetric methods (e.g., ATPase activity for kinase targets) .
- Cytotoxicity Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility in coupling reactions, while ethanol/water mixtures improve cyclization .
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 30 minutes) and improves regioselectivity .
- Catalysts : Use of DMAP or Pd catalysts for amide bond formation, increasing yields from ~50% to >80% .
- DoE (Design of Experiments) : Fractional factorial designs to identify critical variables (e.g., molar ratios, pH) .
Q. How do structural modifications impact biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on:
- Core Modifications : Replacing the pyrazolo-triazine with pyrazolo-imidazoles reduces activity against kinases but enhances antimicrobial properties .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO) on the phenyl ring increase cytotoxicity (IC < 10 µM vs. >50 µM for unsubstituted analogs) .
- Bioisosteric Replacement : Substituting the acetyl group with sulfonamide maintains activity while improving solubility .
Q. How should contradictory data in biological assays be resolved?
- Methodological Answer : Contradictions (e.g., high in vitro activity but low in vivo efficacy) require:
- ADME Profiling : Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 models) to identify bioavailability issues .
- Off-Target Screening : Use proteome-wide affinity chromatography or computational docking to detect unintended interactions .
- Dose-Response Validation : Repeat assays with stricter controls (e.g., vehicle-only groups) to rule out solvent interference .
Experimental Design & Data Analysis
Q. What statistical methods are recommended for analyzing dose-response data?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC/EC values .
- ANOVA with Post Hoc Tests : Compare multiple groups (e.g., Tukey’s test for cytotoxicity across cell lines) .
- Principal Component Analysis (PCA) : Reduce dimensionality in SAR datasets to identify key structural drivers .
Q. How can computational methods guide the optimization of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding stability with target proteins (e.g., RMSD < 2.0 Å over 100 ns simulations) .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
- Docking Studies (AutoDock Vina) : Screen virtual libraries to prioritize derivatives with improved affinity (e.g., docking scores < -8.0 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
